molecular formula C15H14ClN3O B11560121 N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide

Cat. No.: B11560121
M. Wt: 287.74 g/mol
InChI Key: FQWRGNILRXBXFO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group, an amino group, and a phenylmethylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-chloroaniline, is reacted with acetic anhydride to form 4-chloroacetanilide.

    Hydrazinolysis: The 4-chloroacetanilide is then treated with hydrazine hydrate to yield 4-chlorophenylhydrazine.

    Condensation reaction: Finally, 4-chlorophenylhydrazine is condensed with benzaldehyde under acidic conditions to form the target compound, 2-[(4-Chlorophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound is used in the synthesis of novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.

    Benzaldehyde: Another precursor used in the condensation reaction.

    Acetohydrazide: A related hydrazide compound with similar structural features.

Uniqueness

2-[(4-Chlorophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide

InChI

InChI=1S/C15H14ClN3O/c16-13-6-8-14(9-7-13)17-11-15(20)19-18-10-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,19,20)/b18-10+

InChI Key

FQWRGNILRXBXFO-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.